

Application Note: N-Alkylation of 4-Bromopyrazole with Ethyl Bromoacetate

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Compound of Interest

Compound Name: (4-bromo-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1284998

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Introduction

N-alkylated pyrazoles are crucial heterocyclic scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The functionalization of the pyrazole ring at the nitrogen atom allows for the modulation of physicochemical properties and biological target engagement. This application note details a robust and efficient protocol for the N-alkylation of 4-bromopyrazole with ethyl bromoacetate to synthesize ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate. The resulting product is a valuable intermediate for further chemical modifications, particularly through cross-coupling reactions at the bromine position, enabling the synthesis of diverse compound libraries for drug discovery programs.

Reaction Scheme

Key Features

- **High Efficiency:** The described method provides good to excellent yields of the desired N-alkylated product.
- **Mild Reaction Conditions:** The protocol utilizes readily available and inexpensive reagents and does not require harsh reaction conditions.
- **Versatile Intermediate:** The product, ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, is a versatile building block for the synthesis of more complex molecules.

Applications

The synthesized ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can be used in the development of a variety of therapeutic agents, including but not limited to:

- Kinase inhibitors
- Antiviral agents
- Anti-inflammatory drugs
- Agrochemicals

Experimental Protocol

Materials and Methods

- Reagents:
 - 4-Bromopyrazole (1.0 eq)
 - Ethyl bromoacetate (1.1 eq)
 - Potassium carbonate (K_2CO_3), anhydrous (2.0 eq)
 - N,N-Dimethylformamide (DMF), anhydrous
 - Ethyl acetate (EtOAc)
 - Brine (saturated aqueous NaCl solution)
 - Anhydrous sodium sulfate (Na_2SO_4)
- Equipment:
 - Round-bottom flask
 - Magnetic stirrer and stir bar

- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Detailed Procedure

- **Reaction Setup:** To a dry round-bottom flask, add 4-bromopyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to 4-bromopyrazole.
- Stir the suspension at room temperature for 15 minutes.
- **Addition of Alkylating Agent:** Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.
- **Reaction:** Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-(4-bromo-1H-pyrazol-1-

yl)acetate.

Characterization Data

The structure of the product, ethyl 2-(4-bromo-1H-pyrazol-1-yl)acetate, can be confirmed by spectroscopic methods. Based on analogous compounds, the expected NMR data is as follows:

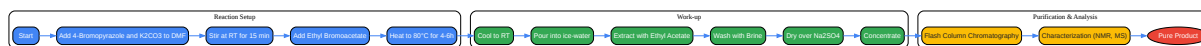
- ^1H NMR (400 MHz, CDCl_3): δ 7.55 (s, 1H, pyrazole-H), 7.50 (s, 1H, pyrazole-H), 4.85 (s, 2H, N- CH_2), 4.25 (q, $J = 7.1$ Hz, 2H, O- CH_2), 1.30 (t, $J = 7.1$ Hz, 3H, CH_3).
- ^{13}C NMR (101 MHz, CDCl_3): δ 167.0 (C=O), 140.0 (pyrazole-CH), 129.0 (pyrazole-CH), 92.0 (C-Br), 62.0 (O- CH_2), 52.0 (N- CH_2), 14.0 (CH_3).
- Mass Spectrometry (ESI): Calculated for $\text{C}_7\text{H}_9\text{BrN}_2\text{O}_2$ $[\text{M}+\text{H}]^+$, found $[\text{M}+\text{H}]^+$.

Data Presentation

The following table summarizes typical reaction parameters for the N-alkylation of pyrazoles with ethyl bromoacetate.^[1]

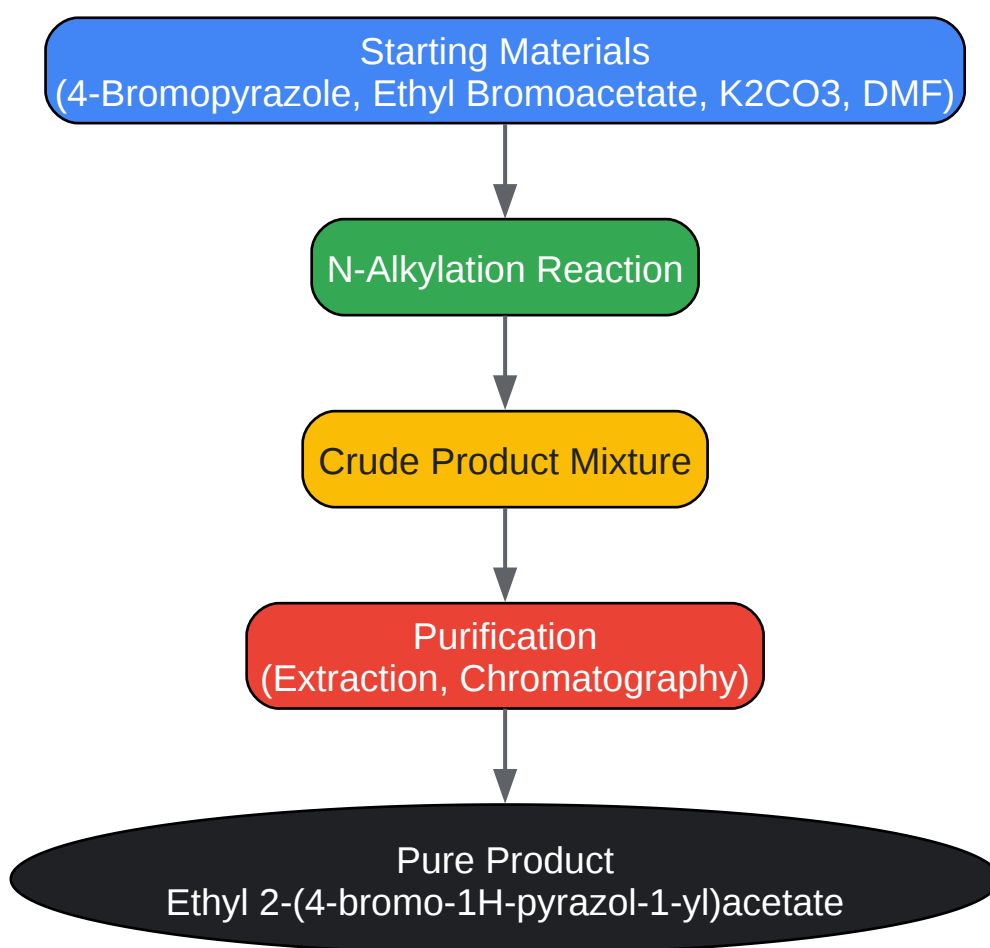
Entry	Pyrazole Substrate	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	4-Bromopyrazole	K_2CO_3	DMF	80	4-6	~85-95
2	Pyrazole	Cs_2CO_3	DMF	Room Temp	2	>90
3	3,5-Dimethylpyrazole	NaH	THF	60	3	~80

Visualizations



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Caption: Experimental workflow for the N-alkylation of 4-bromopyrazole.



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Caption: Logical relationship of the synthesis process.

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References

- 1. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α -glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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